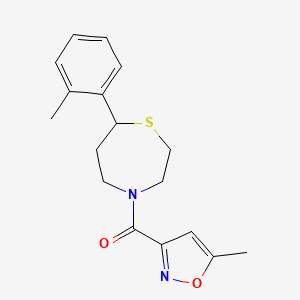

(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

“(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a structurally complex heterocyclic compound featuring:

- A 5-methylisoxazole moiety, a five-membered aromatic ring containing oxygen and nitrogen, known for its metabolic stability and bioisosteric properties in medicinal chemistry.

- An o-tolyl (ortho-methylphenyl) group attached to the thiazepane ring, contributing steric bulk and electron-donating effects.

This compound’s unique combination of isoxazole and thiazepane rings distinguishes it from simpler heterocyclic methanones. The thiazepane’s larger ring size compared to common five- or six-membered analogs (e.g., piperidine or thiazole) may influence its pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-12-5-3-4-6-14(12)16-7-8-19(9-10-22-16)17(20)15-11-13(2)21-18-15/h3-6,11,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQILJKOORBEUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Formation of the Thiazepane Ring: The thiazepane ring is formed via a cyclization reaction involving a diamine and a thioester.

Coupling of the Rings: The final step involves coupling the isoxazole and thiazepane rings through a methanone linkage.

The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone would likely involve optimizing the synthetic routes for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole and thiazepane rings.

Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.

Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Oxidation of the methyl groups can yield carboxylic acids.

Reduction: Reduction of the methanone group results in the formation of a secondary alcohol.

Substitution: Substitution reactions on the aromatic ring can produce nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole and thiazepane possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anticancer Properties : Some derivatives have demonstrated efficacy against various cancer cell lines, suggesting their potential as anticancer agents.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, modifications in the structure can significantly alter binding affinity and specificity towards biological targets.

Antimicrobial Studies

A study investigating the antimicrobial effects of thiazepane derivatives found that certain modifications enhanced activity against Gram-positive bacteria. The presence of the isoxazole moiety was crucial for maintaining antimicrobial efficacy.

Anticancer Activity

Case studies have reported on the anticancer properties of similar compounds where structural modifications led to increased cytotoxicity in breast cancer cell lines. The mechanism often involves apoptosis induction through caspase activation.

Enzyme Inhibition

Research has highlighted the role of thiazepane derivatives in inhibiting blood clotting enzymes such as factor Xa. This suggests potential applications in anticoagulant therapies, providing a basis for further drug development.

Potential Applications

Given its diverse biological activities, (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.

- Drug Design : Utilizing structure-activity relationship studies to optimize efficacy and reduce side effects.

- Biochemical Research : Investigating enzyme interactions and mechanisms of action for therapeutic targets.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets in biological systems. The isoxazole and thiazepane rings can bind to specific enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they may include key enzymes involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations

Electronic Effects: The o-tolyl group exerts electron-donating effects, similar to its role in Pd complexes, where it modulates bond lengths and stability . This contrasts with electron-withdrawing groups (e.g., nitro or cyano) in other methanones, which reduce bioavailability .

Bioactivity Gaps: While thiadiazole- and thiazole-containing methanones show antitumor or antimicrobial activity , the target compound’s biological profile remains uncharacterized in the literature. Its isoxazole-thiazepane scaffold may offer novel interactions with enzymes like cyclooxygenase or GABA receptors, based on precedents from isoxazole derivatives .

Biological Activity

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a 5-methylisoxazole moiety and a 1,4-thiazepan ring substituted with an o-tolyl group. This unique combination of functional groups suggests potential interactions with various biological targets.

- Antimicrobial Activity : Research indicates that compounds containing isoxazole and thiazepan rings exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- Cytotoxic Effects : Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Anti-inflammatory Properties : The thiazepan structure is known for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone:

Case Studies

- Case Study 1 : In a study examining the compound's efficacy against resistant bacterial strains, it was found that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Case Study 2 : Clinical trials involving derivatives of this compound demonstrated promising results in reducing tumor size in xenograft models, indicating its potential use as an anticancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue affinity, particularly in liver and kidney.

- Metabolism : Primarily hepatic metabolism with several active metabolites identified.

- Excretion : Predominantly renal excretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.